molecular formula C₁₉H₁₈N₄O₆ B1142231 Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 80742-11-6

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1142231
CAS No.: 80742-11-6
M. Wt: 398.37
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Description

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The presence of nitrophenyl groups and a carboxylate ester moiety further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in electron transfer reactions, while the tetrahydropyrimidine ring can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both nitrophenyl and carboxylate ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 108139-78-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H16N4O6
  • Molecular Weight : 356.32 g/mol
  • CAS Number : 108139-78-2

Biological Activity Overview

This compound is structurally related to various biologically active pyrimidine derivatives. Research has indicated that derivatives of tetrahydropyrimidines exhibit a range of biological activities including:

  • Antiviral Activity : Some derivatives have shown potential as inhibitors of viral enzymes such as HIV integrase .
  • Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic applications in diseases where these enzymes play a critical role.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Integrases : Compounds with similar structures have been found to inhibit HIV integrase activity, which is crucial for viral replication .
  • Cytotoxicity in Cancer Cells : The compound may induce apoptosis or inhibit proliferation in cancer cells through various pathways.
  • Antioxidant Activity : Some studies suggest that nitrophenyl groups may contribute to antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV integrase
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific enzymes
AntioxidantPotential protective effects against oxidative stress

Synthesis and Evaluation

A study focused on the synthesis and biological evaluation of related tetrahydropyrimidine derivatives revealed that modifications at the nitrophenyl position significantly influenced their biological activity. For instance, compounds with multiple nitrophenyl groups exhibited enhanced antiviral properties compared to their mono-substituted counterparts .

Properties

IUPAC Name

methyl 6-methyl-2,4-bis(2-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-11-16(19(24)29-2)17(12-7-3-5-9-14(12)22(25)26)21-18(20-11)13-8-4-6-10-15(13)23(27)28/h3-10,17-18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANAYIQNTXWIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(N1)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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